1-(2-Chloro-6-methylpyridin-3-yl)cyclobutanol
Description
Properties
IUPAC Name |
1-(2-chloro-6-methylpyridin-3-yl)cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO/c1-7-3-4-8(9(11)12-7)10(13)5-2-6-10/h3-4,13H,2,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLJQZAHDGUBYNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)C2(CCC2)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2-Chloro-6-methylpyridin-3-yl)cyclobutanol can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules . The reaction typically involves the use of boron reagents and palladium catalysts under controlled conditions .
Chemical Reactions Analysis
1-(2-Chloro-6-methylpyridin-3-yl)cyclobutanol undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(2-Chloro-6-methylpyridin-3-yl)cyclobutanol has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities and interactions with various biomolecules.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-6-methylpyridin-3-yl)cyclobutanol involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-(2-Chloro-6-methylpyridin-3-yl)cyclobutanol can be compared with other similar compounds, such as:
- 1-(6-chloro-4-methylpyridin-3-yl)cyclopropan-1-amine
- Cyclobutanecarboxaldehyde, 1-(3,4-dihydro-2H-pyran-5-yl)-
These compounds share structural similarities but may differ in their chemical properties, reactivity, and applications. The uniqueness of this compound lies in its specific molecular structure and the resulting chemical and biological properties.
Biological Activity
1-(2-Chloro-6-methylpyridin-3-yl)cyclobutanol is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- IUPAC Name : this compound
- CAS Number : 1613292-60-6
- Molecular Formula : C10H12ClN
- Molecular Weight : 185.66 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body. Preliminary studies suggest that it may act as an inhibitor of certain enzymes and receptors, modulating various signaling pathways involved in inflammation and pain response.
Pharmacological Effects
This compound has shown promise in the following areas:
Anti-inflammatory Activity
Research indicates that this compound exhibits anti-inflammatory properties, potentially through inhibition of pro-inflammatory cytokines. In a study involving a dextran sulfate sodium (DSS)-induced colitis model, treatment with this compound significantly reduced disease activity index (DAI) scores and improved colon length compared to untreated controls (Table 1).
Analgesic Properties
Preliminary findings suggest analgesic effects, possibly linked to its action on pain pathways. In vivo studies have demonstrated reduced pain responses in animal models when administered at specific dosages.
Study 1: Anti-inflammatory Effects in Colitis Model
In a controlled experiment, mice were treated with DSS to induce colitis. The administration of this compound at a dose of 5 mg/kg resulted in:
- DAI Reduction : From 8.17 ± 0.32 (DSS control) to 4.25 ± 0.38 (treatment group) .
- Colon Length Recovery : Significant improvement noted (5.47 ± 0.60 cm vs. control).
Study 2: Pain Modulation
A separate study examined the analgesic effects in a neuropathic pain model. Results indicated:
- A significant reduction in pain scores post-treatment.
- Enhanced response times in pain threshold tests.
Data Table
| Biological Activity | Dosage (mg/kg) | Control Group DAI | Treatment Group DAI | Colon Length (cm) |
|---|---|---|---|---|
| Anti-inflammatory | 5 | 8.17 ± 0.32 | 4.25 ± 0.38 | 5.47 ± 0.60 |
Q & A
Basic Research Questions
Q. What are the critical safety protocols for handling 1-(2-Chloro-6-methylpyridin-3-yl)cyclobutanol in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation by working in a fume hood.
- Spill Management : Contain spills with inert materials like sand or vermiculite. Transfer contaminated material to labeled containers for hazardous waste disposal .
- Emergency Response : In case of oral exposure, administer medical attention immediately due to potential acute toxicity (Category 4, H302) .
Q. What synthetic routes are effective for preparing this compound?
- Methodological Answer :
- Cyclobutane Ring Formation : Utilize [2+2] photocycloaddition or ring-closing metathesis to construct the cyclobutane moiety.
- Chloropyridine Functionalization : Introduce the 2-chloro-6-methylpyridin-3-yl group via Suzuki-Miyaura coupling, optimizing palladium catalysts (e.g., Pd(PPh₃)₄) and base conditions (e.g., Na₂CO₃) .
- Hydroxylation : Final hydroxylation at the cyclobutane position can be achieved via acid-catalyzed hydrolysis of a ketone precursor.
Q. How can researchers validate the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : Analyze ¹H and ¹³C NMR spectra to confirm cyclobutane ring protons (δ ~2.5–3.5 ppm) and pyridine aromatic signals (δ ~7.0–8.5 ppm) .
- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify the molecular ion peak (e.g., [M+H]⁺ at m/z 212.06).
Advanced Research Questions
Q. How does the cyclobutane ring influence the compound’s reactivity compared to non-cyclic analogs?
- Methodological Answer :
- Steric and Electronic Effects : The cyclobutane ring introduces angle strain, increasing susceptibility to ring-opening reactions (e.g., acid-catalyzed rearrangements).
- Comparative Analysis : Analogous compounds lacking the cyclobutane (e.g., Methyl 6-chloropyridine-3-carboxylate) show reduced versatility in stereoselective reactions due to the absence of conformational constraints .
Q. What advanced analytical techniques resolve stereochemical ambiguities in this compound?
- Methodological Answer :
- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction.
- Vibrational Circular Dichroism (VCD) : Differentiate enantiomers by analyzing IR absorption differences in chiral environments .
Q. How can contradictory biological activity data across studies be systematically addressed?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., methyl vs. trifluoromethyl groups) to isolate pharmacophore contributions.
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities with target proteins, correlating with experimental IC₅₀ values .
Q. What environmental precautions are necessary for large-scale laboratory use?
- Methodological Answer :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
